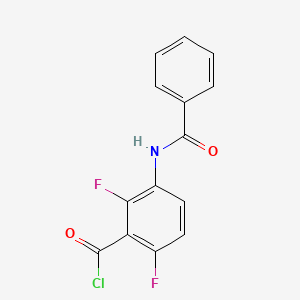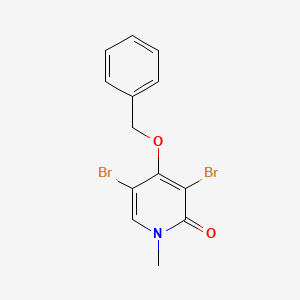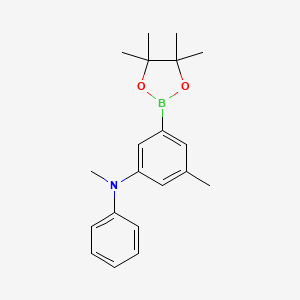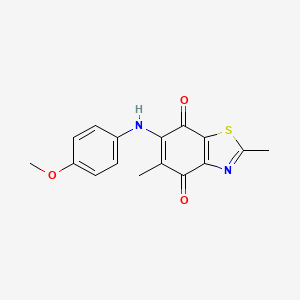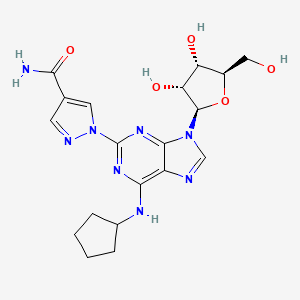
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine is a synthetic oligopeptide composed of seven amino acids: valine, glycine, alanine, and threonine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as carbodiimides.
Major Products Formed
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Reduced forms of specific functional groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific context and application of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-alanyl-L-valine: A tripeptide with similar amino acid composition but shorter sequence.
L-Alanyl-L-valine: A dipeptide with a simpler structure.
L-Valyl-L-threonine: Another dipeptide with different properties.
Uniqueness
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer chain length and specific arrangement of residues make it suitable for specialized applications that shorter peptides may not fulfill.
Propriétés
Numéro CAS |
651292-04-5 |
|---|---|
Formule moléculaire |
C26H47N7O9 |
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H47N7O9/c1-11(2)18(27)23(38)29-9-16(35)28-10-17(36)30-14(7)22(37)31-19(12(3)4)24(39)32-20(13(5)6)25(40)33-21(15(8)34)26(41)42/h11-15,18-21,34H,9-10,27H2,1-8H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,32,39)(H,33,40)(H,41,42)/t14-,15+,18-,19-,20-,21-/m0/s1 |
Clé InChI |
ZNOGHDDWVYZWRA-MYMZKXAHSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N)O |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


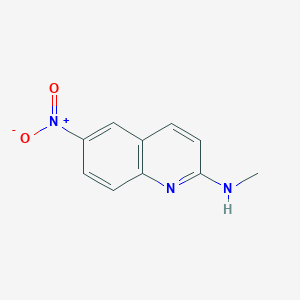
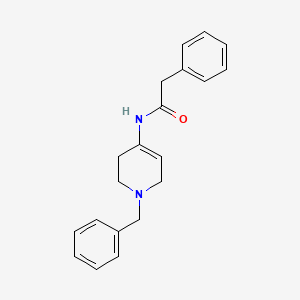
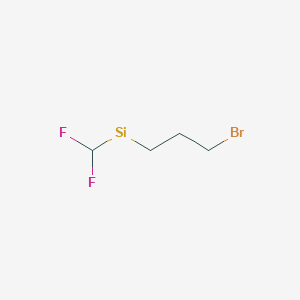
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)

![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
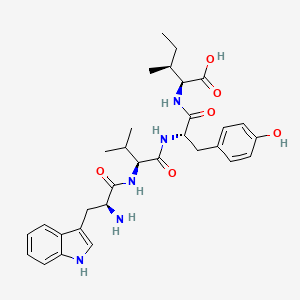
![6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15170939.png)
